Imidazo[1,5-a]pyridine-5-carboxylic acid
Overview
Description
Imidazo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused to a pyridine ring. This compound has garnered significant attention due to its versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine-5-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been found to bind to enzymes such as COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response, making them a key target for anti-inflammatory drugs .
Mode of Action
The compound interacts with its targets, primarily the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (162.15 Da ) suggests it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The primary result of the action of this compound is the reduction of inflammation . By inhibiting the activity of COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 0-8°C . Additionally, the compound’s efficacy can be influenced by the physiological environment, including pH and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-5-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method is the cyclization of 2-aminopyridine with α-haloketones under basic conditions . Another approach involves the oxidative cyclization of N-alkyl-2-aminopyridines with aldehydes in the presence of oxidizing agents .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of catalytic systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Imidazo[1,5-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family, known for its use in medicinal chemistry as a scaffold for drug development.
Imidazo[1,5-a]pyrimidine: A structural analog with applications in the synthesis of bioactive molecules and materials science.
Uniqueness: Imidazo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific chemical structure, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in optoelectronics and as a versatile scaffold in drug discovery .
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWQOKTUOLEQGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680915 | |
Record name | Imidazo[1,5-a]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-19-7 | |
Record name | Imidazo[1,5-a]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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